molecular formula C22H27N3O2 B6574699 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea CAS No. 1203000-59-2

3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea

Cat. No.: B6574699
CAS No.: 1203000-59-2
M. Wt: 365.5 g/mol
InChI Key: CRMWLPSCWXBPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea (MPTHQ) is an organic compound that has been studied extensively in recent years. It is a member of the quinoline family and has been used in a variety of scientific applications, including in pharmacology, biochemistry, and physiology. MPTHQ has a wide range of potential applications, due to its unique structure and properties.

Mechanism of Action

The exact mechanism of action of 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea is still not fully understood. However, it is known that it binds to certain proteins in the body, such as the serotonin receptor 5-HT2A, and can modulate the activity of these proteins. Additionally, this compound has been shown to interact with other molecules, such as cyclic AMP, and can modulate the activity of these molecules as well.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce pain, and improve cognition. Additionally, it has been shown to have antidepressant and anticonvulsant effects. It has also been shown to have an effect on the endocannabinoid system, and can modulate the activity of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, one of the limitations of using this compound in laboratory experiments is that it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not always easy to predict the exact effects of this compound on the body, as its exact mechanism of action is still not fully understood.

Future Directions

The potential applications of 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea are still being explored, and there are a number of potential future directions for its use. One potential future direction is the use of this compound in drug discovery, as it can be used to study the effects of quinoline-based compounds on the human body. Additionally, this compound can be used in protein crystallography studies to study protein-ligand interactions, and can also be used as a catalyst in organic synthesis reactions. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential use in the treatment of various diseases.

Synthesis Methods

3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea can be synthesized from a variety of starting materials, including 1,2,3,4-tetrahydroquinoline-7-yl acetate, 2-methylpropanoyl chloride, and 2-phenylethyl isocyanate. The reaction of these compounds yields the desired product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or anhydrous ethanol. The reaction is typically carried out at room temperature, and the reaction time can vary depending on the desired yield.

Scientific Research Applications

3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea has been investigated for its potential applications in a variety of scientific fields. It has been used as a model compound to study the effects of quinoline-based compounds on the human body, as well as its potential use in drug discovery. Additionally, this compound has been used as a ligand in protein crystallography studies to study protein-ligand interactions. It has also been studied for its potential use in catalysis, as it can be used as a catalyst in organic synthesis reactions.

Properties

IUPAC Name

1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16(2)21(26)25-14-6-9-18-10-11-19(15-20(18)25)24-22(27)23-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15-16H,6,9,12-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWLPSCWXBPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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